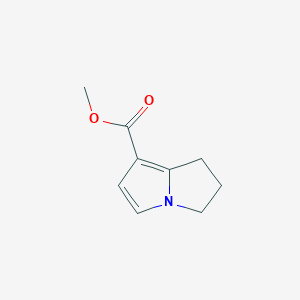

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

説明

Synthesis Analysis

While there is no direct information available on the synthesis of “Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate”, related compounds such as “methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate” have been synthesized . The synthesis of these related compounds could potentially provide insights into the synthesis of “Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate”.科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Sex Pheromones : Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate can be converted into 2,3-Dihydro-1H-pyrrolizine-7-carbaldehyde, a compound used in the synthesis of the sex pheromone Danaidal (Röder, Wiedenfeld, & Bourauel, 1986).

- Preparation of Antileukemic Agents : This compound is involved in the synthesis of certain antileukemic agents. For instance, derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate have shown promising antileukemic activity (Ladurée et al., 1989).

Biological and Pharmacological Applications

- Anti-inflammatory and Anticancer Properties : Several derivatives of 2,3-dihydro-1H-pyrrolizine exhibit significant anti-inflammatory and anticancer activities. The substituents on these compounds greatly influence their biological activities (Gouda, Abdelazeem, Abdalla, & Ahmed, 2018).

- In Vivo Antileukemia Activity : Some derivatives, such as bis(N-methylcarbamate) and diacetate compounds of 2,3-dihydro-1H-pyrrolizine, have been tested for in vivo antileukemia activity and shown to have significant effects in specific assays (Anderson & Corey, 1977).

Novel Alkaloids and Potential Therapeutics

- Isolation of New Alkaloids : A new type of natural pyrrolizine alkaloid, derived from methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, was isolated from the peels of Punica granatum and demonstrated anti-inflammatory activity (Sun et al., 2019).

Chemical Structure and Analysis

- NMR and X-ray Structural Characterization : Detailed NMR, ESI mass spectral, and single crystal X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles] derived from methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate have been conducted, contributing to a better understanding of the molecular structure of these compounds (Laihia et al., 2006).

特性

IUPAC Name |

methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBKAILMWXVGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCN2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311176 | |

| Record name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73710-74-4 | |

| Record name | NSC239746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

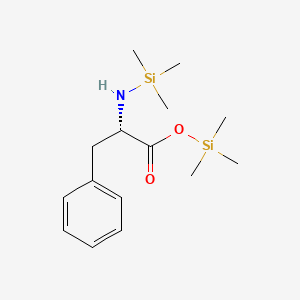

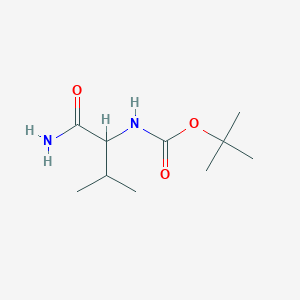

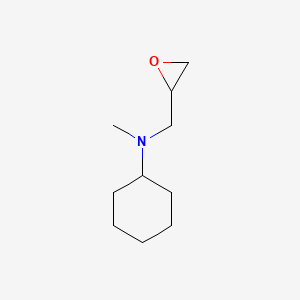

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

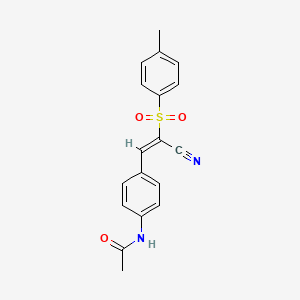

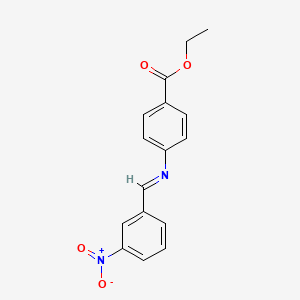

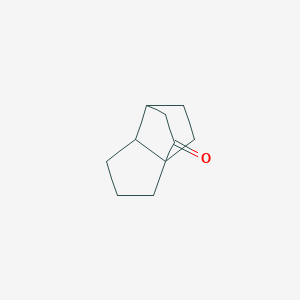

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B3152424.png)

![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone](/img/structure/B3152429.png)

![(R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine](/img/structure/B3152436.png)

![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)